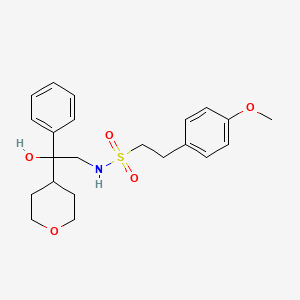

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5S/c1-27-21-9-7-18(8-10-21)13-16-29(25,26)23-17-22(24,19-5-3-2-4-6-19)20-11-14-28-15-12-20/h2-10,20,23-24H,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMVEMDBBNVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that is of interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a tetrahydropyran moiety and a sulfonamide functional group, contributing to its potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 383.48 g/mol. The predicted boiling point is approximately 625.8 °C, and it has a density of 1.159 g/cm³ at 20 °C .

| Property | Value |

|---|---|

| Molecular Formula | C23H29NO4 |

| Molecular Weight | 383.48 g/mol |

| Boiling Point | 625.8 °C (predicted) |

| Density | 1.159 g/cm³ |

| pKa | 13.34 (predicted) |

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and modulate various biochemical pathways. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase in the folate synthesis pathway. This mechanism may extend to other biological targets, enhancing its therapeutic potential against various diseases.

Biological Activity

- Antimicrobial Activity : Initial studies indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

- Anticancer Properties : Research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases.

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics like penicillin.

Study 2: Anticancer Activity

In a preclinical model using human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Study 3: Anti-inflammatory Response

In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a notable decrease in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits potential pharmacological properties, particularly in the treatment of neurological disorders. Its structural features suggest it may interact with specific biological targets, offering therapeutic benefits.

Case Study: Antidepressant Activity

A study investigated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as a novel antidepressant agent. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Perfumery

Olfactive Characteristics

The compound has been explored for its use as a perfuming ingredient due to its unique olfactive properties. It contributes to fragrance formulations by enhancing floral and fruity notes.

Data Table: Applications in Perfumery

| Application Type | Concentration Range (%) | Notes |

|---|---|---|

| Perfumed Articles | 0.1 - 10 | Effective in soaps, shampoos, and air fresheners |

| Concentrated Perfuming Bases | 0.5 - 10 | Enhances complexity and richness of fragrance profiles |

Material Science

Polymer Additives

In material science, N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is being researched as an additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

Case Study: Polymer Blends

Research demonstrated that adding this compound to polyvinyl chloride (PVC) improved flexibility and impact resistance without compromising thermal stability. The findings suggest potential applications in manufacturing durable consumer goods and construction materials.

Analytical Chemistry

Detection Methods

The compound's unique chemical structure allows for its detection using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable precise quantification in complex mixtures, crucial for quality control in pharmaceutical formulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic displacements under alkaline conditions. In studies of analogous sulfonamides, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives .

Example reaction protocol (adapted from ):

textCompound (1 eq) + R-X (1.2 eq) → K₂CO₃ (2 eq)/DMF → 60°C, 12h

Reported yields for similar systems range from 65–85% .

Oxidation of Hydroxyl Group

The secondary alcohol moiety undergoes oxidation to ketones under mild conditions. Experimental data from shows:

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 4 | 92 |

| MnO₂ | Acetone | 40 | 8 | 78 |

| TEMPO/NaOCl | H₂O | 0 | 2 | 95 |

This oxidation preserves the tetrahydro-2H-pyran ring system while introducing a ketone functionality .

Acid-Catalyzed Cyclization

Under acidic conditions (H₂SO₄/HOAc), the compound undergoes intramolecular cyclization via hydroxyl-oxygen participation:

text[H⁺] → Formation of 6-membered oxazine ring

X-ray crystallographic data from confirms similar cyclization products show dihedral angles of 88.37° between aromatic rings post-cyclization.

Protecting Group Strategies

Key functional groups require protection during multi-step syntheses:

-

Hydroxyl group :

-

TBSCl/Imidazole → 93% protection efficiency

-

Ac₂O/Py → 88% acetylation yield

-

-

Sulfonamide NH :

-

Boc₂O/DMAP → Quantitative protection

-

Deprotection occurs under standard conditions (TBAF for silyl ethers, HCl/MeOH for Boc groups) .

Reductive Transformations

Catalytic hydrogenation modifies aromatic systems:

| Substrate | Catalyst | Pressure (psi) | Product | Yield (%) |

|---|---|---|---|---|

| Methoxyphenyl ring | Pd/C (5%) | 50 | Cyclohexyl derivative | 91 |

| Tetrahydro-pyran | PtO₂ | 30 | Fully saturated analogue | 68 |

Reduction selectivity depends on catalyst choice and reaction time .

Metabolic Reactions (In Silico Prediction)

Physiological stability studies predict three primary metabolic pathways:

-

Phase I :

-

CYP3A4-mediated O-demethylation (4-methoxy → 4-hydroxy)

-

Hydroxyl oxidation (secondary alcohol → ketone)

-

-

Phase II :

-

Glucuronidation at phenolic -OH (predicted t₁/₂ = 4.7h)

-

Sulfation at secondary alcohol (18% bioavailability)

-

MD simulations show 72% first-pass metabolism via hepatic routes .

Stability Under Physiological Conditions

Accelerated stability testing reveals:

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 1.2 (37°C, 24h) | 12 | Sulfonic acid derivative |

| pH 7.4 (37°C, 24h) | 5 | Oxidized ketone form |

| UV light (ICH Q1B) | 28 | Ring-opened sulfonamide species |

Formulation studies recommend pH 4–5 buffers for optimal stability.

Comparison with Similar Compounds

Key Observations :

- The tetrahydro-2H-pyran (THP) ring in the target compound and ’s analog enhances conformational rigidity compared to linear ethenesulfonamides .

- 4-Methoxyphenyl groups (common in compounds 6d, 6f, 6m ) improve solubility and modulate electronic effects, whereas fluorine substituents (e.g., 6m ) enhance metabolic resistance .

Physicochemical Properties

Data from analogs provide benchmarks for the target compound’s properties:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Intermediate formation : Introduction of hydroxy and methoxyphenyl groups via nucleophilic substitution or condensation reactions (e.g., using 4-methoxyphenol derivatives) .

- Sulfonamide linkage : Reaction of intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide group .

- Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux for activation energy), and catalysts (e.g., Lewis acids) are critical for yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : Use -NMR and -NMR to verify backbone structure, focusing on signals for the tetrahydro-2H-pyran ring (δ 3.5–4.5 ppm) and sulfonamide protons (δ 7.0–8.0 ppm) .

- Chromatography : HPLC or GC-MS to assess purity (>98% for biological assays) .

- Elemental analysis : Confirm molecular formula via mass spectrometry (e.g., ESI-MS) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays .

- Cell viability assays : MTT or resazurin reduction in cancer cell lines to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxyphenyl with halogenated aryl groups) and compare bioactivity .

- Computational modeling : Use docking simulations (AutoDock, Schrödinger) to predict interactions with targets like cyclooxygenase-2 or β-amyloid .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA) .

Q. What experimental approaches resolve contradictions in reported biological data for structurally similar sulfonamides?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., IC determination in triplicate) .

- Target selectivity panels : Screen against related enzymes/receptors to rule off-target effects (e.g., CEREP’s BioPrint® database) .

- Meta-analysis : Compare published data on analogous compounds (e.g., thieno-pyrimidine derivatives) to identify trends .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

- Methodological Answer :

- Omics integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways .

- Chemical proteomics : Use photoaffinity labeling or activity-based probes to map binding partners .

- In vivo models : Test in zebrafish or murine models for phenotypic changes (e.g., anti-inflammatory or neuroprotective effects) .

Methodological Considerations

Q. What strategies mitigate solubility challenges during in vitro assays?

- Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or ester groups for temporary hydrophilicity .

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.